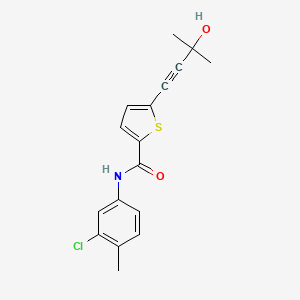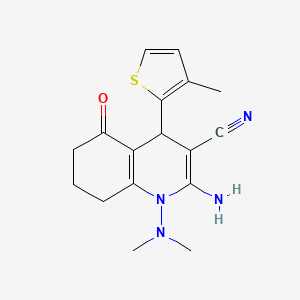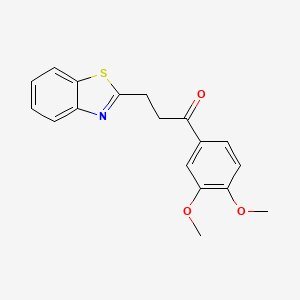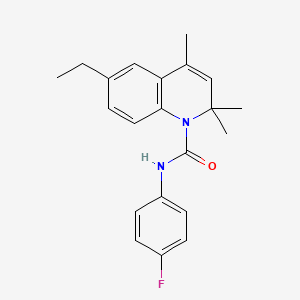![molecular formula C22H18ClF3N4O2 B11494399 4-chloro-2-phenyl-5-(4-{[2-(trifluoromethyl)phenyl]carbonyl}piperazin-1-yl)pyridazin-3(2H)-one](/img/structure/B11494399.png)
4-chloro-2-phenyl-5-(4-{[2-(trifluoromethyl)phenyl]carbonyl}piperazin-1-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-phenyl-5-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-phenyl-5-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the trifluoromethylbenzoyl group. The final steps involve the formation of the dihydropyridazinone ring and the chlorination of the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenyl-5-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Chloro-2-phenyl-5-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its functional groups can be exploited in the design of novel materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-phenyl-5-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoro-5-nitrobenzoic acid: Shares the chloro and phenyl groups but differs in other functional groups and overall structure.
2-Aminothiazole-based compounds: Contain nitrogen and sulfur heterocycles, offering different biological activities and applications.
Imidazole derivatives: Feature a five-membered ring with nitrogen atoms, known for their broad range of chemical and biological properties.
Uniqueness
4-Chloro-2-phenyl-5-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}-2,3-dihydropyridazin-3-one is unique due to its combination of a dihydropyridazinone ring, a piperazine moiety, and a trifluoromethylbenzoyl group
Properties
Molecular Formula |
C22H18ClF3N4O2 |
|---|---|
Molecular Weight |
462.8 g/mol |
IUPAC Name |
4-chloro-2-phenyl-5-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazin-3-one |
InChI |
InChI=1S/C22H18ClF3N4O2/c23-19-18(14-27-30(21(19)32)15-6-2-1-3-7-15)28-10-12-29(13-11-28)20(31)16-8-4-5-9-17(16)22(24,25)26/h1-9,14H,10-13H2 |
InChI Key |
KVPFIAMBYBHYIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)C(=O)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-amino-5-fluoro-7',7'-dimethyl-1'-(4-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11494318.png)
![N-[2-(1-adamantyloxy)ethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11494323.png)
![4-(biphenyl-4-yl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11494327.png)
![ethyl 1-cyclohexyl-4-[(cyclopropylcarbonyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11494328.png)
![N-(3-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B11494340.png)
![3-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11494354.png)

![4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B11494373.png)
![4-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11494377.png)




![2-[(8,8-dimethyl-5-phenyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11494402.png)
